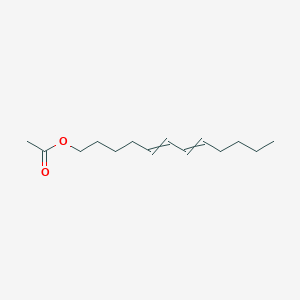

5,7-Dodecadienyl acetate

Description

Significance in Insect Chemical Communication Systems

Dodecadienyl acetates, including the 5,7-dodecadienyl acetate (B1210297) isomers, are a prominent class of Type I pheromones, which are typically C10-C18 unsaturated acetates, alcohols, and aldehydes. These compounds are integral to the chemical communication channels of a vast number of insect species. The specificity of these chemical signals is often determined by the precise blend of different pheromone components and their respective ratios. Even subtle changes in the isomeric composition or the ratio of compounds in a pheromone blend can lead to reproductive isolation between closely related species.

The study of these pheromones is not only crucial for understanding fundamental ecological and evolutionary processes but also holds significant practical applications. Synthetic versions of these pheromones are widely utilized in integrated pest management (IPM) programs for monitoring and controlling agricultural and forest pests. plos.orgnih.gov By using species-specific pheromone lures, it is possible to selectively trap and monitor pest populations, or disrupt their mating behaviors, thereby reducing the reliance on broad-spectrum insecticides.

Overview of Dodecadienyl Acetate Isomers as Lepidopteran Sex Pheromones

Within the order Lepidoptera, 5,7-dodecadienyl acetate and its various geometric isomers are key components of the female-produced sex pheromones of numerous moth species, particularly within the family Lasiocampidae, which includes many significant forest pests. nih.govplos.org The specific configuration of the double bonds at the 5th and 7th carbon positions, denoted by (Z) for cis and (E) for trans, is critical for the biological activity of the pheromone. plos.org

The most commonly encountered isomers in this context are (5Z,7E)-5,7-dodecadienyl acetate and (5E,7Z)-5,7-dodecadienyl acetate. Research has shown that the attraction of male moths is often highly dependent on the presence of a specific isomer or a precise ratio of different isomers and other related compounds, such as the corresponding alcohols and aldehydes. plos.orgplos.org This specificity highlights the remarkable fine-tuning of chemical signaling in these insects.

The following tables present research findings on the identification and behavioral activity of this compound isomers in several Lepidopteran species.

| Species | Family | Pheromone Components Identified | Optimal Blend Ratio | Research Focus |

| Dendrolimus tabulaeformis | Lasiocampidae | (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc), (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), (5Z,7E)-5,7-dodecadien-1-yl propionate (B1217596) (Z5,E7-12:OPr), (Z)-5-dodecenyl acetate (Z5-12:OAc), (Z)-5-dodecenyl alcohol (Z5-12:OH) | 100:100:4.5 (Z5,E7-12:OAc : Z5,E7-12:OH : Z5,E7-12:OPr) | Identification and behavioral evaluation of sex pheromone components. plos.orgnih.govnih.gov |

| Dendrolimus suffuscus | Lasiocampidae | (Z,E)-5,7-dodecadienyl acetate (Z5,E7-12Ac), (Z,E)-5,7-dodecadienal (Z5,E7-12Ald), (Z)-5-dodecenol (Z5-12OH), (Z,E)-5,7-dodecadien-1-yl propionate (Z5,E7-12OPr) | 5:1:1 (Z5,E7-12Ac : Z5,E7-12Ald : Z5-12OH) | Identification and field testing of female-produced sex pheromone components. researchgate.netnih.govresearcher.liferesearchgate.net |

| Dendrolimus kikuchii | Lasiocampidae | (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc), (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), (5Z)-5-dodecenyl acetate (Z5-12:OAc) | 100:20:25 (Z5,E7-12:OAc : Z5,E7-12:OH : Z5-12:OAc) | Identification of sex pheromone components. nih.gov |

| Dendrolimus houi | Lasiocampidae | (5E,7Z)-5,7-dodecadien-1-ol (E5,Z7-12:OH), (5E,7Z)-5,7-dodecadien-1-yl acetate (E5,Z7-12:OAc), (5E,7Z)-5,7-dodecadienal (E5,Z7-12:Ald) | 100:39.7:5.6 (E5,Z7-12:OH : E5,Z7-12:OAc : E5,Z7-12:Ald) | Identification of (E,Z)-isomer sex pheromones. nih.gov |

| Dendrolimus spectabilis | Lasiocampidae | (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), (5Z,7E)-5,7-dodecadienyl acetate (Z5,E7-12:OAc), (5Z,7E)-5,7-dodecadien-1-yl propionate (Z5,E7-12:OPr) | 100:3:25 (Z5,E7-12:OH : Z5,E7-12:OAc : Z5,E7-12:OPr) | Identification of major and minor pheromone components. frontiersin.orgsakura.ne.jp |

| Malacosoma neustrium (Lackey moth) | Lasiocampidae | (E,Z)-5,7-dodecadienal (E5,Z7-12:Ald), (E,Z)-5,7-dodecadienol (E5,Z7-12:OH), (E,Z)-5,7-dodecadienyl acetate (E5,Z7-12:Ac) | E5,Z7-12:Ald is essential for attraction; addition of E5,Z7-12:OH in 1:3 and 1:9 ratios slightly increased attraction. | Chemical, electrophysiological, and behavioral investigations of the sex pheromone. nih.govresearchgate.net |

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H24O2 |

|---|---|

Poids moléculaire |

224.34 g/mol |

Nom IUPAC |

dodeca-5,7-dienyl acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3 |

Clé InChI |

LILNZTGQAGPWKK-UHFFFAOYSA-N |

SMILES canonique |

CCCCC=CC=CCCCCOC(=O)C |

Synonymes |

(5E,7Z)-5,7-dodecadienyl acetate 5,7-dodecadienyl acetate D9-E5, Z7-5,7-dodecadienyl acetate |

Origine du produit |

United States |

Elucidation of Natural Occurrence and Identification Methodologies

Discovery and Isolation Techniques from Biological Sources

The initial step in identifying 5,7-dodecadienyl acetate (B1210297) as a natural product involves its extraction from the source organism, typically the pheromone gland of a female moth. Two primary methods are employed for this purpose: headspace solid-phase microextraction (SPME) and direct solvent extraction of the pheromone glands. These techniques allow for the collection of the volatile or semi-volatile compounds for subsequent analysis.

Headspace Solid Phase Microextraction (SPME) is a non-invasive, solvent-free sampling technique ideal for collecting volatile organic compounds (VOCs) emitted by a living organism. mdpi.com In the context of pheromone discovery, a sorbent-coated fused-silica fiber is exposed to the headspace above a calling female moth, which is the air surrounding the insect as it releases its pheromone plume. mdpi.complos.org The volatile pheromone components, including 5,7-dodecadienyl acetate, adsorb onto the fiber. After a set exposure time, the fiber is retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.netemich.edu

This method offers several advantages: it is highly sensitive, requires minimal sample preparation, and allows for the collection of pheromones as they are naturally released, providing a profile of the emitted signal rather than just the contents of the gland. researchgate.netemich.edu For example, SPME has been successfully used to collect pheromones from calling virgin females of Dendrolimus tabulaeformis and Dendrolimus kikuchii, leading to the identification of (5Z,7E)-5,7-dodecadien-1-yl acetate as a key component. plos.orgresearchgate.netnih.gov The choice of fiber coating, such as CarboWax divinylbenzene (B73037) (CW/DVB), is crucial for efficiently trapping the target analytes. plos.org

Solvent extraction is a more traditional and direct method for isolating pheromones. It involves the physical dissection of the pheromone-producing gland from the insect, typically from female moths during their peak calling period. plos.orgdiva-portal.org The excised glands are then immersed in a small volume of a suitable organic solvent, most commonly hexane (B92381), for a period to allow the chemical components to be extracted. plos.orgnih.gov The resulting solution, containing the pheromone blend, is then concentrated if necessary and stored at low temperatures before analysis. plos.org

This technique provides a comprehensive profile of all compounds present within the gland, including precursors and components that may not be as volatile. It has been instrumental in the identification of this compound in several moth species. In studies on Dendrolimus tabulaeformis and Dendrolimus suffuscus, pheromone glands were excised and extracted with hexane to identify (5Z,7E)-5,7-dodecadien-1-yl acetate and other active compounds. plos.orgnih.govnih.gov While effective, this method is terminal for the insect and provides the glandular content, which may differ slightly in ratio from the blend of compounds actually emitted during calling. researchgate.net

Table 1: Isolation of this compound from Various Moth Species This table summarizes findings from different studies where this compound was identified as part of a pheromone blend, detailing the isolation method and other key components.

| Species | Isolation Method(s) | Isomer Identified | Other Major Pheromone Components Identified | Reference |

|---|---|---|---|---|

| Dendrolimus kikuchii | Solvent Extraction, SPME | (5Z,7E)-5,7-dodecadien-1-yl acetate | (5Z,7E)-5,7-dodecadien-1-ol, (5Z)-5-dodecenyl acetate | researchgate.net |

| Dendrolimus tabulaeformis | Solvent Extraction, SPME | (5Z,7E)-5,7-dodecadien-1-yl acetate | (5Z,7E)-5,7-dodecadien-1-ol, (5Z,7E)-5,7-dodecadien-1-yl propionate (B1217596) | plos.orgnih.gov |

| Dendrolimus suffuscus | Solvent Extraction | (Z,E)-5,7-dodecadienyl acetate | (Z,E)-5,7-dodecadienal, (Z)-5-dodecenol | nih.govresearchgate.net |

| Malacosoma neustrium | Solvent Extraction | (E,Z)-5,7-dodecadienyl acetate | (E,Z)-5,7-dodecadienal, (E,Z)-5,7-dodecadienol | nih.gov |

Analytical Characterization Methods for Pheromone Components

Once an extract is obtained, a combination of analytical techniques is required to separate, identify, and confirm the biological activity of each component. For a compound like this compound, this typically involves chromatographic separation coupled with mass spectrometry and electrophysiological assays.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification of volatile and semi-volatile compounds in a mixture. ijzi.net The gas chromatograph separates the components of the extract based on their boiling points and interactions with the stationary phase of the GC column. tandfonline.com As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment in a predictable pattern. tandfonline.com The resulting mass spectrum is a chemical fingerprint, showing the mass-to-charge ratio of the molecular ion and its fragments, which allows for structural elucidation. tandfonline.comnih.gov

In the analysis of this compound, GC-MS is used to determine its molecular weight and aspects of its structure by comparing the obtained mass spectrum with libraries of known compounds and synthetic standards. plos.orgresearchgate.net The retention time from the GC provides an additional layer of confirmation when compared against an authentic standard. This method was crucial in identifying (5Z,7E)-5,7-dodecadien-1-yl acetate and its related compounds in the pheromone gland extracts of various Dendrolimus species. plos.orgresearchgate.netnih.gov

While GC-MS can identify the chemical structures present in an extract, it cannot determine which of these compounds are biologically active (i.e., which ones the insect can detect). Gas Chromatography-Electroantennographic Detection (GC-EAD) bridges this gap by linking the chemical separation of GC with the biological detection capabilities of an insect's antenna. frontiersin.org In a GC-EAD system, the effluent from the GC column is split into two paths. One path goes to a standard GC detector (like a Flame Ionization Detector, FID), while the other is directed over an excised insect antenna mounted between two electrodes. plos.orgfrontiersin.org

When a compound that the antenna can detect elutes from the column, it causes a depolarization of the antennal neurons, which is recorded as a voltage change (an EAD response). By comparing the timing of the EAD response with the peaks on the FID chromatogram, researchers can pinpoint exactly which compounds in the mixture are physiologically active. plos.orgresearchgate.net This technique has been used to confirm that male moth antennae of species like Dendrolimus kikuchii and Dendrolimus tabulaeformis show significant responses to the specific peak corresponding to (5Z,7E)-5,7-dodecadien-1-yl acetate, confirming its role as a pheromone component. plos.orgresearchgate.netresearchgate.net

Electroantennography (EAG) is an electrophysiological technique that measures the sum total electrical response (depolarization) of all the sensory neurons on an insect's antenna to a specific chemical stimulus. researchgate.netlu.se Unlike GC-EAD, which tests separated components as they elute over time, EAG typically involves puffing a known compound over the antenna and recording the resulting potential change. nih.gov This method is invaluable for screening synthetic compounds to determine which ones are most stimulating to the insect and for comparing the relative sensitivity of the antenna to different isomers or related structures. researchgate.netnih.gov

For example, in studies of Dendrolimus suffuscus, EAG analyses were performed on a range of synthetic chemicals, including analogs of the identified pheromone components. nih.govresearchgate.net These tests showed that male antennae gave significant EAG responses to (Z,E)-5,7-dodecadienyl acetate, helping to confirm its importance in the pheromone blend. nih.gov EAG is also used to conduct dose-response experiments to understand the sensitivity of the antennal receptors to different concentrations of a pheromone component. nih.gov

**Table 2: Electroantennographic (EAG) Responses in Male Dendrolimus suffuscus*** *This table presents a summary of the relative antennal responses of male D. suffuscus to various identified and analogous pheromone components, demonstrating the selectivity of the insect's olfactory system. Data is conceptualized from findings reported in the literature. nih.govresearchgate.net

| Compound Tested | Abbreviation | Relative EAG Response Rank |

|---|---|---|

| (Z,E)-5,7-dodecadienal | Z5,E7-12Ald | Highest |

| (Z)-5-dodecenal | Z5-12Ald | Highest |

| (Z)-5-dodecenol | Z5-12OH | High |

| (Z)-5-dodecenyl acetate | Z5-12OAc | Moderate |

| (Z,E)-5,7-dodecadien-1-ol | Z5,E7-12OH | Moderate |

| (Z,E)-5,7-dodecadienyl acetate | Z5,E7-12Ac | Moderate |

| (Z)-7-dodecenyl acetate | Z7-12OAc | Low |

Table of Compounds

Biosynthetic Pathways and Genetic Basis of Pheromone Production

Fatty Acid Precursors and Elongation Processes

The biosynthesis of 5,7-dodecadienyl acetate (B1210297) originates from common saturated fatty acids, primarily palmitic acid (a C16 fatty acid) and stearic acid (a C18 fatty acid). oup.comslu.se These foundational molecules undergo a series of modifications to ultimately produce the C12 pheromone component.

In many moth species, the initial steps involve the desaturation of these precursor fatty acids, followed by chain-shortening. slu.se For instance, in the biosynthesis of (5E,7Z)-5,7-dodecadienyl acetate in Thysanoplusia intermixta, the pathway commences with the Δ11-desaturation of a C16 acyl intermediate. nih.govresearchgate.netresearchgate.net Similarly, the production of (Z5,E7)-dodecadienol in the pine caterpillar moth, Dendrolimus punctatus, starts with the (Z)-11-desaturation of stearic acid to yield (Z)-11-octadecenoic acyl. lu.senih.gov

The involvement of specific fatty acid synthases (FAS) is crucial for producing the initial fatty acid chains. dtu.dk While the general fatty acid metabolism provides the basic building blocks, the subsequent enzymatic steps are highly specific to the production of pheromones.

Chain Shortening via Modified β-Oxidation Pathway

Following desaturation, the fatty acyl-CoA precursors undergo chain shortening to achieve the correct carbon chain length for the final pheromone. This process occurs through a modified β-oxidation pathway within the peroxisomes. oup.comnih.govpnas.org

In the biosynthesis of (5E,7Z)-5,7-dodecadienyl acetate in T. intermixta, the (Z)-11-hexadecenoic acid intermediate is chain-shortened to a C12 compound. nih.govresearchgate.netresearchgate.net Similarly, in L. botrana, (Z)-11-tetradecenoic acid is shortened to (Z)-9-dodecenoic acid. nih.govd-nb.inforesearchgate.net In D. punctatus, the (Z)-11-octadecenoic acyl is chain-shortened to the (Z)-5-dodecenoic acyl precursor. lu.senih.gov

The first step in each β-oxidation cycle is catalyzed by an acyl-CoA oxidase (ACOX). pnas.orgnih.gov These enzymes can have different substrate specificities, which helps control the final chain length of the pheromone precursor. oup.compnas.org For example, in L. botrana, two acyl-CoA oxidases, Lbo_31670 and Lbo_49602, are believed to be responsible for the chain shortening of (Z)-11-tetradecenoic acid to (Z)-9-dodecenoic acid. nih.govdiva-portal.orglu.se

The β-oxidation process involves a cycle of four enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle. nih.govnih.gov The termination of this process is crucial for producing pheromones with specific chain lengths. nih.gov

Terminal Functional Group Formation: Reduction and Acetylation

The final steps in the biosynthesis of 5,7-dodecadienyl acetate involve the modification of the terminal carboxyl group of the fatty acyl precursor. This typically includes reduction to an alcohol followed by acetylation to form the final acetate ester. researchgate.net

In the biosynthesis of (5E,7Z)-5,7-dodecadienyl acetate in T. intermixta, the 5,7-dienyl acyl intermediate is first reduced to the corresponding alcohol and then acetylated. nih.govresearchgate.netresearchgate.net This final reduction step is catalyzed by fatty acyl reductases (FARs), and the subsequent acetylation is carried out by acetyltransferases. dtu.dkresearchgate.net

Research has shown that the enzymes responsible for reduction and acetylation can sometimes exhibit low substrate specificity. nih.govresearchgate.net For instance, in T. intermixta, various labeled dodecenoic acids were converted to their corresponding acetates, even though they were not incorporated into the final dienyl acetate pheromone. nih.govresearchgate.net This suggests that the specificity of the final pheromone blend is primarily determined by the preceding desaturation and chain-shortening steps.

Transcriptomic and Genomic Approaches to Identify Biosynthesis Genes

The elucidation of the genetic framework underlying the production of this compound and other moth pheromones has been significantly advanced by modern molecular techniques. nih.gov The evolution of these complex chemical signals is dependent on genetic changes in the biosynthetic pathways, and identifying the specific genes responsible for this variation is crucial for understanding the divergence of communication systems among species. nih.govuva.nl Genomic and transcriptomic approaches have become primary tools for pinpointing the genes that encode the specialized enzymes required for pheromone biosynthesis. nih.gov These strategies allow researchers to move from a hypothetical biosynthetic pathway to identifying and functionally validating the exact desaturases, reductases, and other enzymes involved in creating the final pheromone blend. nih.gov

Pheromone Gland Transcriptome Sequencing

Transcriptome sequencing, particularly using high-throughput technologies like RNA-sequencing (RNA-Seq), is a powerful method for discovering genes involved in pheromone biosynthesis. mdpi.com This approach involves sequencing the complete set of RNA transcripts within the pheromone gland—the specialized organ where pheromone synthesis occurs—to create a snapshot of all active genes at the time of pheromone production. nih.govresearchgate.net In many moth species, the pheromone gland is located on the intersegmental membrane between the eighth and ninth abdominal segments of the female. researchgate.netmdpi.com

By comparing the pheromone gland transcriptome with transcriptomes from other, non-pheromone-producing tissues (such as the abdomen, legs, or antennae), researchers can identify genes that are uniquely or more highly expressed in the gland. nih.govmdpi.com These differentially expressed genes are considered strong candidates for involvement in the species-specific biosynthetic pathway. frontiersin.orgbohrium.com This comparative analysis has been successfully applied across numerous lepidopteran species to build a comprehensive inventory of potential biosynthesis-related genes. mdpi.comnih.gov

Through this methodology, several key families of enzymes are consistently identified. These include:

Fatty Acyl-CoA Desaturases (FADs): These enzymes are critical for introducing double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acid precursor chain. d-nb.info The production of conjugated dienes like the 5,7-diene system often requires desaturases with unusual catalytic properties. uliege.be

Fatty Acyl-CoA Reductases (FARs): This class of enzymes reduces the fatty acyl-CoA precursor to the corresponding fatty alcohol, a common step in the biosynthesis of acetate ester pheromones. nih.govmdpi.com FARs belonging to a specific pheromone gland-specific (pgFAR) clade are often responsible for this conversion. nih.gov

Acetyltransferases (ATFs): In the final step of producing acetate esters like this compound, an acetyltransferase catalyzes the conversion of the fatty alcohol to its acetate form. plos.org However, identifying the genes for these enzymes has historically been challenging. nih.gov

β-oxidation Enzymes: Enzymes involved in fatty acid chain-shortening are crucial for producing pheromone components of varying carbon chain lengths from a common C16 or C18 precursor. nih.govnih.gov

For example, a study on the pine caterpillar moth, Dendrolimus punctatus, which produces (Z,E)-5,7-dodecadienol, utilized pheromone gland transcriptomics to identify Δ9 and Δ11 desaturases with the unique catalytic functions necessary to create the conjugated diene system. uliege.be Similarly, transcriptome analysis in the European grapevine moth, Lobesia botrana, which uses (E,Z)-7,9-dodecadienyl acetate, identified 41 candidate genes, including 17 desaturases and 13 reductases, that could be involved in its production. nih.govd-nb.info

Table 1: Examples of Pheromone Gland Transcriptome Analyses in Moths

| Species | Pheromone Component(s) | Candidate Genes Identified | Reference |

|---|---|---|---|

| Achelura yunnanensis | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal | 191 total candidates, including 3 Δ9 and 4 Δ11 desaturases, and 4 pgFARs. | nih.gov |

| Ostrinia furnacalis | (Z)-12-Tetradecenyl acetate, (E)-12-Tetradecenyl acetate | 42 candidates, including Δ14-desaturase and fatty acid reductases. | frontiersin.orgbohrium.com |

| Ectropis obliqua | (Z,Z,Z)-3,6,9-octadecatriene and related epoxides | 52 candidates, including 9 fatty acyl-CoA reductases (FARs) and 32 cytochrome P450s (CYPs). | mdpi.com |

| Streltzoviella insularis | (Z)-5-Dodecenyl acetate and others | 74 candidates, including 17 desaturases and 2 acetyltransferases. | plos.org |

| Lobesia botrana | (E,Z)-7,9-Dodecadienyl acetate | 41 candidates, including 17 fatty acyl desaturases and 13 fatty acyl reductases. | nih.govd-nb.info |

Functional Assays of Candidate Genes in Heterologous Systems (e.g., Yeast, Sf9 cells)

While transcriptome analysis provides a list of strong candidate genes, it does not confirm their function. nih.gov To determine the precise biochemical role of a candidate enzyme, functional characterization is required. This is most commonly achieved by expressing the gene in a heterologous system—a host organism that can produce the enzyme but does not naturally synthesize the pheromone components. d-nb.info

Commonly used heterologous expression systems include:

Yeast (Saccharomyces cerevisiae): Yeast is a popular choice because it is a simple eukaryote that is easy to genetically manipulate and culture. nih.govnih.gov Specific strains may be engineered to enhance the production or detection of fatty acid products. For example, yeast can be transformed with a plasmid containing the candidate gene. When grown in a medium supplemented with a potential fatty acid substrate, the yeast will express the moth enzyme. The resulting products can then be extracted and analyzed using gas chromatography-mass spectrometry (GC-MS) to see if the enzyme converted the substrate into the expected product. nih.gov

Insect Cells (e.g., Sf9): Cell lines derived from insects, such as Sf9 cells from the fall armyworm (Spodoptera frugiperda), provide an expression environment that is more similar to the native moth cells. nih.govd-nb.info This can be advantageous for enzymes that require specific post-translational modifications or cellular factors present in insects but not in yeast. nih.gov The methodology is similar: the cells are engineered to express the candidate gene, fed a substrate, and the products are analyzed.

These functional assays are essential for confirming the activity of key enzymes. For instance, in the study of Lobesia botrana, candidate desaturase genes were expressed in both yeast and Sf9 cells. nih.govd-nb.info The assays revealed that one gene, Lbo_PPTQ, encoded a Δ11 desaturase that converted tetradecanoic acid into (Z)-11-tetradecenoic acid, a crucial precursor in the pheromone's biosynthetic pathway. nih.govd-nb.info Similarly, functional expression of a fatty acid desaturase gene (Cpo_CPRQ) from the codling moth in a yeast system demonstrated that a single enzyme possessed both E9 and Δ8,Δ10 desaturation activities required to produce a conjugated diene pheromone. d-nb.info These assays provide definitive evidence of a gene's function, linking the transcriptomic data directly to the chemical steps of pheromone production. nih.gov

Table 2: Examples of Functional Assays for Pheromone Biosynthesis Genes in Heterologous Systems

| Source Organism | Gene/Enzyme | Heterologous System | Substrate(s) Provided | Product(s) Formed | Reference |

|---|---|---|---|---|---|

| Cydia pomonella (Codling Moth) | Cpo_CPRQ (Fatty Acyl Desaturase) | Yeast (S. cerevisiae) | Dodecanoic acid (12:Acid) | (E)-9-Dodecenoic acid | d-nb.info |

| Agrotis segetum (Turnip Moth) | Ase_Δ11 (Δ11-Desaturase) | Yeast (S. cerevisiae) | Palmitic acid (16:Acid) | (Z)-11-Hexadecenoic acid | nih.gov |

| Lobesia botrana (European Grapevine Moth) | Lbo_PPTQ (Δ11-Desaturase) | Yeast (S. cerevisiae) & Sf9 cells | Tetradecanoic acid (14:Acid) | (Z)-11-Tetradecenoic acid | nih.govd-nb.info |

| Diatraea saccharalis (Sugarcane Borer) | Dsac_KPSE (Δ9-Desaturase) | Yeast (S. cerevisiae) | Palmitic acid (16:Acid) | (Z)-9-Hexadecenoic acid | uliege.be |

| Diatraea saccharalis (Sugarcane Borer) | Dsac_NPTQ (Δ11-Desaturase) | Yeast (S. cerevisiae) | (Z)-9-Hexadecenoic acid | (Z,E)-9,11-Hexadecadienoic acid | uliege.be |

Neuroethology and Chemosensory Perception Mechanisms

Behavioral Responses to Pheromone Blends and Ratios

The behavioral response of male moths to the female-emitted sex pheromone is a complex process governed by the precise composition and ratio of chemical components in the blend. The compound (5,7)-Dodecadienyl acetate (B1210297), in its various isomeric forms, is a critical component in the pheromone blends of several moth species, particularly within the Dendrolimus genus. The perception of this specific blend by the male's sensory system dictates a cascade of behaviors, from initial activation to upwind flight and eventual source contact for mating.

Wind tunnel and field trapping assays are standard methods for evaluating the behavioral efficacy of pheromone components. These studies reveal that while a single component can sometimes activate a behavioral response, the complete, species-specific blend is typically required to elicit the full sequence of upwind flight and source contact.

For the Chinese pine caterpillar moth, Dendrolimus tabulaeformis, wind tunnel bioassays have demonstrated the hierarchical importance of its three-component pheromone blend. A mixture of the two major components, (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc) and (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), in a 1:1 ratio was sufficient to induce flight in males. plos.org However, the addition of the minor component, (5Z,7E)-5,7-dodecadien-1-yl propionate (B1217596) (Z5,E7-12:OPr), proved essential for orchestrating optimal upwind flight and successful source contact. plos.orgnih.gov This indicates that while the acetate and alcohol components are key to initiating the search, the propionate is crucial for the final phase of mate location.

Similarly, pheromones are critical for the mating of the forest tent caterpillar, Malacosoma disstria. oup.com The males' orientation to pheromone sources is a key behavior studied to improve monitoring and control efforts for this significant defoliator of hardwood trees. oup.comfrontiersin.org

Table 1: Wind Tunnel Bioassay of Dendrolimus tabulaeformis Male Response to Pheromone Blends

| Pheromone Blend Composition | Behavioral Response |

| (5Z,7E)-12:OAc + (5Z,7E)-12:OH (1:1 ratio) | Induced flight initiation |

| (5Z,7E)-12:OAc + (5Z,7E)-12:OH + (5Z,7E)-12:OPr | Essential for optimal upwind flight and source contact |

The specificity of insect chemical communication is maintained by the ability of males to discriminate their species' unique pheromone blend from incomplete or aberrant chemical signals in the environment. This discrimination is vital for reproductive isolation, especially among closely related and sympatric species that may use similar chemical components.

Several species within the Dendrolimus genus, including D. punctatus, D. spectabilis, and D. tabulaeformis, share the same three primary pheromone components: Z5,E7-12:OH, Z5,E7-12:OAc, and Z5,E7-12:OPr. nih.gov Reproductive isolation among these moths is maintained through differences in the ratios of these three chemicals. For instance, field trapping studies for D. punctatus found an optimal attractive blend of Z5,E7-12:Ac, Z5,E7-12:Pr, and Z5,E7-12:OH in a 25:10:28 ratio. researchgate.netjst.go.jp In contrast, the optimal blend for D. tabulaeformis consists of the same components in a ratio of approximately 100:100:4.5. plos.orgnih.gov Males of one species are significantly less attracted to the specific ratio of another, demonstrating a fine-tuned discriminatory ability.

Furthermore, the introduction of a compound not typically part of the natural blend can render it aberrant and unattractive. In field tests with D. tabulaeformis, adding (5Z,7E)-5,7-dodecadienal (Z5,E7-12:Ald) to the optimal three-component blend resulted in decreased captures of males, indicating that the presence of this aldehyde disrupts the attractiveness of the pheromone signal. plos.orgnih.gov

Table 2: Pheromone Blend Ratios for Species Discrimination in Dendrolimus

| Species | Optimal Pheromone Ratio (OAc:OH:OPr) | Status |

| Dendrolimus punctatus | 25:28:10 (acetate:alcohol:propionate) | Species-specific attractive blend |

| Dendrolimus tabulaeformis | 100:100:4.5 (acetate:alcohol:propionate) | Species-specific attractive blend |

| Dendrolimus spectabilis | 100:3:25 (alcohol:acetate:propionate) | Species-specific attractive blend |

The behavioral response of a male moth is not solely dictated by the major components of a pheromone blend. Minor components, often present in trace amounts, can act as crucial synergists or enhancers, while other compounds, known as inhibitors, can significantly reduce or completely block attraction.

Minor Components as Enhancers: In several Dendrolimus species, compounds that are minor constituents of the pheromone gland extract play a major role in behavioral response. Research on Dendrolimus punctatus revealed that while it has a primary three-component pheromone, two additional compounds, (5Z)-5-dodecen-1-yl acetate (Z5-12:OAc) and (5Z)-5-dodecen-1-ol (Z5-12:OH), were identified in the pheromone gland. nih.gov Adding these two compounds to the main blend was found to increase the trapping efficacy for D. punctatus males. nih.govfrontiersin.org

The importance of minor components for signal specificity is highlighted in the case of D. tabulaeformis and D. kikuchii, which are sympatric in some regions. The pheromone of D. kikuchii substitutes (5Z)-5-dodecen-1-yl acetate (Z5-12:OAc) for the (5Z,7E)-5,7-dodecadien-1-yl propionate (Z5,E7-12:OPr) used by D. tabulaeformis. plos.orgnih.gov This substitution, involving a minor component, is critical for maintaining the integrity of their respective communication channels. nih.gov

Inhibitors: Behavioral inhibitors are compounds that disrupt the attraction of males to the pheromone source. These can be components of the pheromone blends of other species, preventing interspecific mating attempts. For example, (5Z,7E)-5,7-dodecadienal (Z5,E7-12:Ald) is a major pheromone component for Dendrolimus pini and D. superans. nih.govfrontiersin.org However, this same compound acts as a behavioral antagonist for other species in the genus. It is a potential sex pheromone inhibitor in D. punctatus and its addition to the pheromone blend of D. tabulaeformis significantly reduces male moth capture. plos.orgnih.govnih.gov This demonstrates a clear inhibitory function that aids in reproductive isolation among these closely related pine moths.

Table 3: Effect of Additional Components on Pheromone Blend Attractiveness

| Species | Base Pheromone Blend | Component Added | Effect on Male Attraction |

| Dendrolimus punctatus | Z5,E7-12:OAc + Z5,E7-12:OH + Z5,E7-12:OPr | Z5-12:OAc and Z5-12:OH | Increased trapping efficacy |

| Dendrolimus tabulaeformis | Z5,E7-12:OAc + Z5,E7-12:OH + Z5,E7-12:OPr | Z5,E7-12:Ald | Decreased moth captures (Inhibitor) |

| Dendrolimus pini | Z5,E7-12:Ald + Z5,E7-12:OH | (Z5)-decen-1-yl acetate | Repelling effect (Inhibitor) |

Synthetic Methodologies and Stereochemical Control of 5,7 Dodecadienyl Acetate

The precise chemical structure and stereochemistry of 5,7-dodecadienyl acetate (B1210297) are crucial for its function as an insect pheromone. Consequently, its synthesis requires methods that allow for high control over the geometry of the two double bonds. This section details the primary synthetic strategies employed to produce this conjugated diene, focusing on stereochemical control and the purification of the resulting isomers.

Ecological and Evolutionary Research Perspectives

Species Specificity of Pheromone Communication

The chemical structure of a pheromone, including the chain length, position and configuration of double bonds, and the presence of functional groups, is critical for species recognition. Closely related species often utilize structurally similar compounds, but subtle variations in the blend ratio or the presence of minor components can ensure reproductive isolation. The genus Dendrolimus (pine-tree lappets) offers a compelling case study in the species specificity of pheromones involving (5Z,7E)-5,7-dodecadienyl acetate (B1210297) and its derivatives.

Several Dendrolimus species utilize a C12 backbone with conjugated double bonds at the 5th and 7th positions, yet they maintain species-specific communication channels through unique formulations of their pheromone blends nih.govpherobase.com. For instance, the primary pheromone components for Dendrolimus punctatus are (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc), and (5Z,7E)-5,7-dodecadien-1-yl propionate (B1217596) (Z5,E7-12:OPr) nih.gov. In contrast, the pheromone of Dendrolimus spectabilis was initially identified as primarily Z5,E7-12:OH, though later studies showed that a blend including the acetate and propionate was more attractive researchgate.net.

The specificity is further highlighted by comparing these species with others in the same genus. Dendrolimus tabulaeformis also uses a three-component blend of the alcohol, acetate, and propionate forms, but in a specific, optimal ratio of approximately 100:100:4.5 pherobase.com. A departure from this theme is seen in Dendrolimus houi, which employs the (5E,7Z) isomers of the dodecadienol, acetate, and aldehyde, representing a different geometric configuration of the pheromone molecule nih.govfrontiersin.org. This demonstrates how stereoisomerism plays a crucial role in maintaining species boundaries.

The following table details the known primary sex pheromone components for several Dendrolimus species, illustrating the principle of species specificity through variations in chemical composition and blend ratios.

| Species | (5Z,7E)-dodecadienyl acetate (Z5,E7-12:OAc) | (5Z,7E)-dodecadien-1-ol (Z5,E7-12:OH) | (5Z,7E)-dodecadien-1-yl propionate (Z5,E7-12:OPr) | Other Key Components |

| Dendrolimus punctatus | + | + | + | |

| Dendrolimus tabulaeformis | + | + | + | |

| Dendrolimus spectabilis | + (minor) | + (major) | + (attractant) | |

| Dendrolimus kikuchii | + | + | (Z5)-12:OAc | |

| Dendrolimus pini | + | (Z5,E7)-12:Ald | ||

| Dendrolimus houi | (E5,Z7)-12:OAc, (E5,Z7)-12:OH, (E5,Z7)-12:Ald |

Data sourced from multiple studies on Dendrolimus pheromones.

This variation in pheromone composition among closely related species underscores the evolutionary pressure to maintain distinct communication channels, thereby preventing hybridization and ensuring reproductive success.

Evolution of Pheromone Blends and Biosynthetic Pathways

The diversity of pheromone blends observed in nature is the result of evolutionary changes in the biosynthetic pathways that produce these chemical signals. The production of specific pheromone components like 5,7-dodecadienyl acetate involves a series of enzymatic reactions, and modifications to these enzymes over evolutionary time can lead to novel pheromone structures and blends.

The biosynthesis of moth sex pheromones typically originates from fatty acid metabolism. The process involves several key enzymatic steps:

Desaturation: Acyl-CoA desaturases introduce double bonds at specific positions and with specific stereochemistry (Z or E) into a fatty acid precursor. The evolution of these desaturases, through gene duplication and subsequent divergence of function, is a primary driver of pheromone diversity doi.org. For instance, different desaturases can create the precursors necessary for the 5,7-diene system.

Chain-shortening: The fatty acid chain may be shortened, typically by two carbons at a time, through a process of limited β-oxidation.

Reduction: Fatty-acyl reductases (FARs) convert the carboxyl group of the fatty acid precursor into an alcohol.

Acetylation: An acetyltransferase then converts the alcohol into an acetate ester, such as this compound.

Research on Dendrolimus punctatus has shed light on the biosynthesis of the C12 5,7-dienes. Studies suggest that the production of the (5Z,7E)-dodecadienyl acyl precursor can occur via two alternative routes involving different desaturase enzymes, such as Δ11 and Δ9 desaturases, acting on longer-chain fatty acids, followed by chain-shortening. The evolution of these desaturases with unique catalytic properties is fundamental to the production of the specific 5,7-diene structure.

Furthermore, there is evidence for the coevolution of pheromone production in females and pheromone reception in males. Phylogenetic analyses in Dendrolimus have shown that the evolution of Pheromone Binding Protein (PBP) genes, which are involved in transporting the pheromone molecules to the olfactory receptors in the male antennae, aligns with the structural changes in the sex pheromone components across different species nih.gov. This indicates a tightly linked evolutionary dance between the signal and the receiver, ensuring that as the pheromone blend evolves, so does the male's ability to detect it specifically nih.gov.

Interactions with Non-target Species in Complex Ecosystems

In any given ecosystem, the air is filled with a multitude of chemical signals from various organisms. While pheromones are generally species-specific, there can be instances of "eavesdropping" or unintended interactions with non-target species. The use of synthetic pheromone lures for pest monitoring provides a practical way to study these interactions.

Traps baited with pheromones for a specific target pest often capture other, non-target species. This can occur for several reasons:

Shared Pheromone Components: Some non-target species may use one or more of the same components found in the lure, even if their complete pheromone blend is different.

Similar Chemical Structures: The lure may contain chemical analogues that are structurally similar enough to the non-target species' pheromone to elicit a response.

General Attraction: In some cases, certain compounds may act as more general attractants.

Studies involving pheromone traps for Dendrolimus species have documented the capture of non-target moths. For example, in a search for Dendrolimus pini and the Siberian silk moth (Dendrolimus superans) in Lithuania, traps caught 17 other moth species that were considered non-target researchgate.net. Similarly, monitoring programs in Finland using D. pini pheromone traps have reported catching the nun moth, Lymantria monacha scispace.com.

These unintended attractions highlight the complexity of chemical communication in a natural setting. The specificity of the signal is not absolute and can be "leaky," leading to interactions with a broader range of the insect community. Understanding these non-target effects is crucial for the development of highly specific pest management strategies and for assessing the broader ecological impact of using synthetic pheromones in the environment.

Influence of Environmental Factors on Pheromone Efficacy and Perception

The effectiveness of a chemical signal like this compound is not solely dependent on its chemical properties and the receiver's sensory system; it is also significantly influenced by the physical environment. Abiotic factors such as temperature, humidity, and light can affect the pheromone's stability, its dispersal in the air, and the physiological state and behavior of the receiving insect.

Temperature:

Pheromone Release: Higher ambient temperatures generally increase the volatility of chemical compounds, leading to a higher release rate of the pheromone from the emitting source (e.g., a female moth or a synthetic lure) nih.gov. This can affect the concentration and structure of the pheromone plume.

Insect Physiology and Behavior: Temperature directly impacts the metabolic rate and body temperature of moths. Male moths often need to warm up their flight muscles by shivering before they can fly pherobase.com. Studies have shown that warmer ambient temperatures reduce the warm-up time, allowing males to take flight more quickly in response to a pheromone plume. Furthermore, at warmer temperatures, male moths may fly faster and have a higher success rate in reaching the pheromone source doi.org.

Humidity:

Pheromone Dispersal: Relative humidity can influence the dispersal of pheromone molecules in the air, potentially affecting the shape and integrity of the pheromone plume.

Insect Olfaction: The sensitivity of insect antennae to pheromones can be affected by humidity levels, which can alter the electrical responses of the olfactory receptor neurons.

Light (Sunlight):

Pheromone Degradation: The conjugated double bond system in this compound makes it susceptible to degradation by ultraviolet (UV) radiation from sunlight. Exposure to sunlight can cause isomerization (changing the E/Z configuration of the double bonds) or complete breakdown of the molecule, rendering it inactive. This degradation is a significant factor in the declining effectiveness of synthetic pheromone lures over time in the field.

The interplay of these environmental factors creates a dynamic context for pheromone communication. The optimal conditions for a male moth to detect and respond to a female's pheromone signal are constrained by these physical variables, which have in turn shaped the evolution of the timing of pheromone release and response behaviors (e.g., many moths are nocturnal, which avoids the degradative effects of sunlight and often provides more stable atmospheric conditions for plume formation).

Advanced Research Applications in Insect Behavioral Ecology

Semiochemical-Based Strategies in Pest Management Research

Semiochemicals, particularly insect sex pheromones like 5,7-dodecadienyl acetate (B1210297), are pivotal in developing targeted pest control methods. These strategies manipulate the natural behavior of insects to monitor populations or disrupt their reproductive cycles, offering alternatives to broad-spectrum insecticides.

Pheromone monitoring is a cornerstone of Integrated Pest Management (IPM), providing crucial data on pest presence, distribution, and population dynamics. This information enables precise timing of control interventions. Lures containing synthetic pheromones are placed in traps to attract and capture target male insects.

Research has identified specific isomers and blends involving 5,7-dodecadienyl acetate and its related compounds as effective attractants for monitoring several key pest species.

Siberian Moth (Dendrolimus superans sibiricus) : This destructive defoliator of coniferous forests is monitored using a 1:1 blend of (Z,E)-5,7-dodecadien-1-ol and (Z,E)-5,7-dodecadienal. Field studies have shown that the effectiveness of lures for this species can decline significantly after two weeks of exposure, necessitating biweekly replacement for optimal monitoring. Interestingly, the presence of (Z,E)-5,7-dodecadienyl acetate in lures can inhibit the attraction of the related species Dendrolimus pini, highlighting the specificity of pheromone blends.

Pine Caterpillar Moth (Dendrolimus punctatus) : The sex pheromone of this major forest pest includes (5Z,7E)-dodeca-5,7-dien-1-yl acetate. Synthetic versions of this pheromone are utilized in trapping and monitoring programs to manage this pest.

European Grapevine Moth (Lobesia botrana) : The major component of its sex pheromone is (E,Z)-7,9-dodecadienyl acetate. This compound is highly attractive to males and is the primary component in lures used for monitoring their flight periods in vineyards. Research has shown that while this main component is attractive, blends with minor components can be even more effective.

| Target Insect Species | Compound/Blend Used in Monitoring | Key Research Finding |

|---|---|---|

| Siberian Moth (Dendrolimus superans sibiricus) | 1:1 blend of (Z,E)-5,7-dodecadien-1-ol and (Z,E)-5,7-dodecadienal | Lure effectiveness declines after two weeks, requiring biweekly replacement. |

| Pine Caterpillar Moth (Dendrolimus punctatus) | (5Z,7E)-dodeca-5,7-dien-1-yl acetate | A key component of the sex pheromone used for trapping and monitoring. |

| European Grapevine Moth (Lobesia botrana) | (E,Z)-7,9-dodecadienyl acetate | The major pheromone component used in lures to monitor male flight activity. |

Mating disruption is a pest control technique that permeates the atmosphere with a synthetic sex pheromone to prevent male insects from locating females, thereby disrupting mating and reducing the subsequent larval population.

The primary compound used for mating disruption of the European Grapevine Moth (Lobesia botrana) is its main sex pheromone component, (E,Z)-7,9-dodecadienyl acetate pherobase.comresearchgate.net. Research into the application methodology for this technique is ongoing, with a focus on optimizing dispenser technology. One area of study involves the use of aerosol emitters. A recent study evaluated the efficacy of a novel aerosol device for L. botrana mating disruption, testing it at different densities (2, 3, and 4 units per hectare). The research methodology involved:

Establishing large, uniform experimental plots in vineyards.

Deploying the aerosol emitters before the first flight of the moths.

Using standard pheromone traps within and outside the treated plots to monitor male flight and assess the disruption of orientation.

Conducting larval counts on grape bunches at different generational periods to measure the reduction in infestation compared to untreated control plots and plots using standard passive dispensers.

This research demonstrated that the aerosol emitters significantly reduced L. botrana infestation compared to untreated vineyards, and the higher cost of the active release devices was offset by reduced labor costs for installation and removal pherobase.com.

While this is a recognized semiochemical-based pest management strategy, specific research studies detailing the use of this compound in attract-and-kill formulations are not widely available in the reviewed scientific literature. The principle involves using the same attractant pheromones identified for monitoring, such as those for Dendrolimus species or Lobesia botrana, but formulating them with a toxicant in a specialized dispenser or bait station. Further research is needed to develop and evaluate specific attract-and-kill systems utilizing this compound for target pests.

Integration of Pheromone Research with Genomics and Proteomics

Understanding the genetic and molecular basis of pheromone production and reception is crucial for developing more effective and specific pest management tools. The integration of genomics and proteomics has provided deep insights into the complex biological systems governed by compounds like this compound.

Genomics: Research has focused on identifying the genes responsible for the biosynthesis of pheromones. In Dendrolimus punctatus, which uses (5Z,7E)-dodeca-5,7-dien-1-ol and its acetate, molecular cloning and functional characterization have identified the specific desaturase enzymes involved in creating the conjugated double bond system. Studies have revealed a complex pathway involving multiple desaturases, including a Δ11-desaturase and a Δ9-desaturase, which exhibit unusual catalytic properties to produce the specific dienoic precursor required for the pheromone purdue.edu.

Similarly, for the European grapevine moth, Lobesia botrana, transcriptome analysis of the female pheromone gland has been used to identify candidate genes involved in the production of (E,Z)-7,9-dodecadienyl acetate. This research has pinpointed genes encoding fatty acyl desaturases, fatty acyl reductases, and acyl-CoA oxidases that are believed to constitute the biosynthetic pathway nih.gov.

Proteomics: The reception of the pheromone signal in the male antenna is mediated by specific proteins. Pheromone-Binding Proteins (PBPs) are soluble proteins found in the sensillar lymph that bind to hydrophobic pheromone molecules and transport them to the olfactory receptors. Pheromone Receptors (PRs) are membrane proteins on the olfactory neurons that recognize the pheromone and initiate a neural signal.

In Dendrolimus species, research has clarified the functions of PBPs and PRs. Phylogenetic analysis suggests that the evolution of PBP gene sequences is closely linked to the structural changes of the pheromone components across different Dendrolimus species, indicating a coevolutionary relationship between the signal and its initial reception machinery.

| Organism | Gene/Protein Class | Function in Pheromone Biology | Research Finding |

|---|---|---|---|

| Dendrolimus punctatus | Δ11 and Δ9 Desaturases | Biosynthesis (Enzymes creating double bonds in the pheromone precursor) | Unusual catalytic properties are required to produce the 5,7-diene structure. purdue.edu |

| Lobesia botrana | Fatty Acyl Desaturases, Reductases, Oxidases | Biosynthesis (Candidate enzymes for the entire pheromone production pathway) | Transcriptome analysis of the pheromone gland identified 41 candidate genes. nih.gov |

| Dendrolimus spp. | Pheromone-Binding Proteins (PBPs) | Reception (Transport of pheromone molecules to receptors) | PBP gene sequences show coevolution with pheromone structures. |

| Dendrolimus spp. | Pheromone Receptors (PRs) | Reception (Binding of pheromone to initiate a neural signal) | PRs in this genus form a novel lineage tuned to this type of pheromone. |

Computational Modeling in Pheromone Research (e.g., QSAR, In silico methods)

Computational modeling offers powerful tools to accelerate pheromone research. Techniques like Quantitative Structure-Activity Relationship (QSAR) analysis and in silico methods such as molecular docking can be used to predict the biological activity of novel compounds and understand the interactions between pheromones and their receptors at a molecular level.

QSAR: This method attempts to correlate the structural or physicochemical properties of a series of molecules with their biological activity. In pheromone research, QSAR can be used to understand how modifications to the pheromone structure (e.g., chain length, position of double bonds, functional group) affect its attractiveness to the target insect. This can guide the synthesis of more potent or more stable analogues for use in pest management.

In Silico Methods: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a pheromone) when bound to a second molecule (the receptor, e.g., a PBP or PR) to form a stable complex. This allows researchers to visualize the binding mode and identify key amino acid residues in the receptor's binding pocket that are crucial for interaction. This knowledge can be used to design new molecules that either mimic the natural pheromone (agonists) or block the receptor (antagonists), potentially leading to new methods of disrupting insect communication.

While these computational approaches are increasingly used in entomology and chemical ecology, specific published QSAR or molecular docking studies focusing explicitly on this compound and its interaction with the receptors of Dendrolimus or Lobesia species are not prominent in the available literature. However, the foundational genomic and proteomic work identifying the specific PBPs and PRs in these species provides the necessary targets for future in silico research, which could accelerate the discovery of new behavior-modifying compounds.

Future Directions and Emerging Research Areas

Unidentified Enzymes in Biosynthetic Pathways

The biosynthesis of Type I lepidopteran sex pheromones, which are typically straight-chain C10-C18 compounds with functional groups like acetates, alcohols, or aldehydes, is a multi-step enzymatic process. nih.gov While the general scheme involving fatty acid synthesis followed by desaturation, chain-shortening, and modification of the terminal functional group is established, specific enzymes involved in these pathways remain to be fully characterized for many species. nih.gov

Insects appear to have evolved by adding a few tissue-specific enzymes that modify the products of normal metabolism to create highly specific pheromone compounds. nih.gov The biosynthesis of acetate (B1210297) esters like 5,7-dodecadienyl acetate requires the action of acetyl-CoA fatty alcohol acetyltransferases, which are key enzymes that catalyze the formation of acetates by transferring an acetate group from acetyl-CoA to a fatty alcohol. nih.gov However, the specific acetyltransferases responsible for producing this compound have not been definitively identified in all relevant species.

For instance, in the European grapevine moth, Lobesia botrana, which uses (E,Z)-7,9-dodecadienyl acetate as its main pheromone component, the biosynthetic pathway involves Δ11 desaturation. nih.gov However, the enzymes responsible for subsequent steps are not fully known. nih.gov Research into the pheromone gland transcriptome of various moth species has led to the identification of numerous candidate genes potentially involved in pheromone biosynthesis. nih.govlu.se Yet, functional characterization of these genes is an ongoing process. lu.se Future research will likely focus on heterologous expression systems and gene-editing techniques like CRISPR/Cas9 to elucidate the function of these unidentified enzymes and complete the puzzle of pheromone biosynthesis. lu.se

Table 1: Key Enzyme Classes in Lepidopteran Pheromone Biosynthesis and Their Known or Putative Functions

| Enzyme Class | Function in Pheromone Biosynthesis | Research Status |

| Acetyl-CoA Carboxylase (AAC) | Catalyzes the formation of malonyl-CoA, a precursor for fatty acid synthesis. nih.gov | Generally well-understood. |

| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of the acyl chain from malonyl-CoA. nih.gov | Generally well-understood. |

| Desaturases | Introduce double bonds at specific positions in the fatty acid chain. lu.senih.gov | Many identified, but novel specificities are still being discovered. |

| Acyl-CoA Reductases | Reduce the fatty acyl-CoA to a fatty alcohol. lu.se | Characterized in several species. |

| Acetyltransferases | Transfer an acetyl group to the fatty alcohol to form the acetate ester. nih.gov | Candidate genes identified, but specific enzymes for many pheromones are unknown. |

| β-oxidation Enzymes | May be involved in the chain-shortening of fatty acids to the correct length for the pheromone precursor. nih.govresearchgate.net | Role in pheromone biosynthesis is an active area of research. |

Long-term Ecological Impacts of Synthetic Pheromones on Non-target Organisms

Synthetic pheromones are a cornerstone of integrated pest management (IPM) because of their species-specificity, which minimizes harm to non-target organisms. epa.govscoutlabs.ag The U.S. Environmental Protection Agency (EPA) has concluded that lepidopteran pheromones present no known risks to humans or the environment, based on their low toxicity and the small amounts released. epa.gov Adverse effects on mammals, birds, and aquatic organisms are not expected. epa.gov

However, the widespread and prolonged use of synthetic pheromones, such as in mating disruption, represents a form of "chemical pollution" that can interfere with insect communication systems. oup.com While designed to be species-specific, there are instances where pheromone lures attract non-target species, which can complicate monitoring efforts and may have unforeseen ecological consequences. agriculturejournals.czresearchgate.net The presence of non-target tortricid moths in traps, for example, can distort data used for pest management decisions. agriculturejournals.cz This attraction can be due to shared pheromone components among different species. agriculturejournals.cz

Long-term exposure to high concentrations of synthetic pheromones could potentially lead to behavioral or physiological changes in both target and non-target insect populations. oup.com While significant adverse impacts have not been widely reported, this remains an area requiring further investigation to ensure the continued sustainability of pheromone-based pest control. Research is needed to assess the subtle and long-term effects on community structure, predator-prey interactions, and the behavior of beneficial insects.

Development of Novel Research Tools and Methodologies

Advances in analytical chemistry and biotechnology are driving the development of new tools and methods for pheromone research. These innovations are crucial for discovering new pheromones, understanding their diffusion in the environment, and improving their application in pest management. osti.govresearchgate.net

One promising technique is Raman spectroscopy , which offers a way to detect and measure synthetic pheromone compounds. osti.gov This technology, particularly when combined with nanostructured probes, has the potential to detect volatile compounds at very low concentrations. osti.gov It could be used to understand how pheromones diffuse from their source, which is currently a challenge in optimizing mating disruption and monitoring strategies. osti.govosti.gov

In the realm of biosynthesis, researchers have developed microreactors that can mimic the final steps of pheromone production. nih.gov By immobilizing biosynthetic enzymes like alcohol acetyl transferase, these systems can produce and release pheromones in a controlled manner, creating an "artificial gland." nih.gov This technology not only aids in studying enzymatic processes but could also be a novel method for controlled pheromone release in the field.

Furthermore, advances in biotechnology are making pheromone production more cost-effective and sustainable. thepestreport.comeuropeandissemination.eu By engineering bacteria or yeast to produce specific pheromone compounds, the reliance on complex chemical synthesis can be reduced. lu.sethepestreport.com This makes pheromones more accessible for use in large-scale agriculture. europeandissemination.eu

Table 2: Emerging Tools and Methodologies in Pheromone Research

| Technology | Application | Potential Impact |

| Raman Spectroscopy | Detection and quantification of pheromones in the environment. osti.govosti.gov | Improved understanding of pheromone diffusion and optimization of dispenser placement. |

| Microreactors | In vitro synthesis and controlled release of pheromones using immobilized enzymes. nih.gov | Novel research platforms and potential for new types of field dispensers. |

| Microbial Biosynthesis | Production of pheromones in engineered yeast or bacteria. lu.sethepestreport.com | Reduced cost and more sustainable production of pheromones for widespread use. |

| AI-Powered Smart Traps | Automated detection, counting, and classification of insects using cameras and sensors. thepestreport.com | Real-time pest monitoring and more precise application of control measures. |

Expanding Pheromone Research to New Pest Systems and Ecological Contexts

The success of pheromones in managing pests of high-value crops has spurred interest in applying these strategies to a wider range of agricultural systems, including row crops like corn, soy, and cotton. europeandissemination.euunl.edu The primary barrier to this expansion has been the high cost of synthetic pheromones. europeandissemination.euresearchgate.net However, new production methods, such as biosynthesis in plants or microbes, are making pheromones more economically viable for large-scale applications. unl.edu

Research is actively exploring new pheromone-based strategies beyond mating disruption and monitoring. These include "attract-and-kill" methods, which combine a pheromone with an insecticide, and "push-pull" strategies. researchgate.net Integrated pest management (IPM) programs are increasingly incorporating pheromones as a key component to reduce reliance on conventional insecticides. scoutlabs.aggroworganic.com

The discovery and identification of pheromones for a broader diversity of insect pests is an ongoing effort. As of 1999, the EPA had registered approximately 20 moth mating pheromones as pesticide active ingredients. epa.gov This number continues to grow as researchers identify the chemical communication systems of more insect species. The application of these new discoveries will be crucial for developing sustainable pest management solutions for a wider array of crops and forestry systems globally. researchgate.net For example, pheromones have been identified for pests like the Siberian moth (Dendrolimus superans sibiricus) and are being evaluated for their effectiveness in monitoring and control programs. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.